molecular formula C23H19F2NO5 B2926321 [2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate CAS No. 734536-87-9

[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2926321
CAS No.: 734536-87-9
M. Wt: 427.404
InChI Key: XMWDPUSRDLWUTQ-UHFFFAOYSA-N
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Description

[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate is a sophisticated synthetic small molecule of significant interest in advanced chemical and pharmacological research. This compound features a complex structure comprising a 2,5-dimethylpyrrole core linked to a 4-(difluoromethoxy)phenyl group and a 4-formylbenzoate ester. The presence of the difluoromethoxy group is a common motif in medicinal chemistry, often used to modulate a compound's metabolic stability, permeability, and binding affinity . The reactive aldehyde (formyl) group on the benzoate moiety provides a versatile handle for further chemical derivatization through reactions such as condensation or reductive amination, making this compound a valuable building block for the synthesis of more complex molecules, chemical probes, or targeted libraries . Compounds with structurally related pyrrole and aromatic systems are frequently investigated for their potential biological activities and applications in material science . Researchers may utilize this chemical in hit-to-lead optimization campaigns, as a key intermediate in multi-step synthetic routes, or in the development of novel enzyme inhibitors. It is intended for use by qualified researchers in controlled laboratory settings. FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2NO5/c1-14-11-20(15(2)26(14)18-7-9-19(10-8-18)31-23(24)25)21(28)13-30-22(29)17-5-3-16(12-27)4-6-17/h3-12,23H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWDPUSRDLWUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C(=O)COC(=O)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities that merit detailed exploration. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Molecular Characteristics

  • Molecular Formula: C23H19F2NO5
  • Molecular Weight: 427.404 g/mol
  • Key Functional Groups: Pyrrole ring, difluoromethoxy group, formylbenzoate moiety.

The compound's structure facilitates interactions with biological targets, potentially influencing its pharmacological effects.

Predicted Activities

Predictive models like PASS (Prediction of Activity Spectra for Substances) indicate that this compound may exhibit a range of biological activities based on its structural similarities to known compounds. Potential activities include:

  • Antitumor
  • Anti-inflammatory
  • Antimicrobial

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems. Techniques such as molecular docking and binding affinity assays can provide insights into its mechanism of action.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique attributes of This compound . The following table summarizes key features and biological activities of related compounds:

Compound NameKey FeaturesBiological Activity
4-DifluoromethoxyphenolContains difluoromethoxy groupAnti-inflammatory
2,5-DimethylpyrroleSimilar pyrrole structureAntitumor
Ethyl 4-formylbenzoateEster functionalityAntimicrobial

This comparison highlights the distinct combination of functional groups in the target compound that may confer unique biological activities not present in other similar compounds.

Antiproliferative Activity

Research has shown that derivatives of compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) demonstrated nanomolar range activity against 16 cancer cell lines, blocking cell cycle progression and inducing cell death through cytoskeleton disruption .

Angiogenesis Inhibition

In chick chorioallantoic membrane tumor assays, certain compounds demonstrated the ability to block angiogenesis and tumor growth effectively. This suggests that the target compound may also possess similar properties, warranting further investigation into its antiangiogenic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Core

a) Methoxypropan-2-yl Substitution
  • Compound : [2-[1-(1-Methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate (EN300-330364)
  • Key Difference : Replaces the difluoromethoxy phenyl group with a methoxypropan-2-yl substituent.
  • Implications : The methoxypropan-2-yl group may enhance solubility in polar solvents compared to the difluoromethoxy phenyl group, which is more lipophilic. This substitution could influence pharmacokinetic properties .
b) Piperazine-Linked Carbamate Derivatives
  • Compound: RBM3-225 () Structure: Features a pyrrole core linked to a piperidinyl carbamate and a quinazoline-derived moiety. Key Difference: Replaces the 4-formylbenzoate ester with a carbamate group and introduces a cyanophenyl substituent. The cyanophenyl group may enhance electronic interactions in biological targets .

Variations in the Benzoate Ester Moiety

a) Halogenated Benzoate Derivatives
  • Compound : [2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2,6-difluorobenzoate (CAS 391267-73-5)
  • Key Difference : Substitutes the 4-formyl group with 2,6-difluoro substituents.
b) Carbazole-Based Esters
  • Compound : [2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate (CAS 733018-10-5)
  • Key Difference : Replaces 4-formylbenzoate with a carbazole ring system.
  • Implications : The carbazole moiety introduces aromatic bulk, which could affect solubility and intermolecular π-π stacking, relevant in materials science or kinase inhibition .

Functional Group Comparisons: Esters vs. Ureas

  • Urea Derivatives ():
    • Example: 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (Compound 1f).
    • Key Differences : Urea linkages instead of ester groups; inclusion of thiazole and piperazine units.
    • Implications : Ureas often exhibit higher melting points (e.g., 198–207°C for Compound 1f) due to strong hydrogen bonding, contrasting with typically lower melting points for esters. Ureas may also show enhanced binding to proteins or nucleic acids .

Research Implications and Limitations

  • Data Gaps: Limited experimental data (e.g., melting points, NMR/ESI-MS spectra) for the target compound restrict direct comparisons.
  • Theoretical Insights : The 4-formyl group’s reactivity suggests utility in conjugation reactions (e.g., Schiff base formation), contrasting with halogenated or carbazole-based analogs optimized for stability or bulk interactions.
  • Biological Relevance : Structural features (e.g., difluoromethoxy groups) are common in pharmaceuticals for metabolic resistance, while formyl groups may serve as synthetic handles for further derivatization .

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